DIISOPROPYL [(2-METHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]PHOSPHONATE
Overview
Description
Diisopropyl [(2-methoxyphenyl)(pyridin-2-ylamino)methyl]phosphonate is a phosphonate compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphonate group attached to a methoxyphenyl and pyridin-2-ylamino moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIISOPROPYL [(2-METHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]PHOSPHONATE typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of diisopropyl methyl phosphonate with an azidomethyl intermediate, followed by further functionalization to introduce the methoxyphenyl and pyridin-2-ylamino groups . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of catalysts and solvents is also crucial in industrial settings to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl [(2-methoxyphenyl)(pyridin-2-ylamino)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, often with halides or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, nucleophilic substitution may yield phosphonate esters, while coupling reactions can produce biaryl compounds with enhanced properties .
Scientific Research Applications
Diisopropyl [(2-methoxyphenyl)(pyridin-2-ylamino)methyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DIISOPROPYL [(2-METHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]PHOSPHONATE involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonate derivatives such as:
- Diisopropyl ((ethoxy((4-((1-methoxy-3-methyl-9H-carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)methyl)phosphoryl)methyl)phosphonate .
- Diisopropyl ((ethoxy((4-(((3-methyl-9H-carbazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)phosphoryl)methyl)phosphonate .
Uniqueness
What sets DIISOPROPYL [(2-METHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]PHOSPHONATE apart is its specific combination of functional groups, which imparts unique reactivity and potential biological activity. This makes it particularly valuable in the synthesis of complex molecules and in the development of new therapeutic agents.
Properties
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(2-methoxyphenyl)methyl]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N2O4P/c1-14(2)24-26(22,25-15(3)4)19(21-18-12-8-9-13-20-18)16-10-6-7-11-17(16)23-5/h6-15,19H,1-5H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBJKHQQXSQNOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1OC)NC2=CC=CC=N2)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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